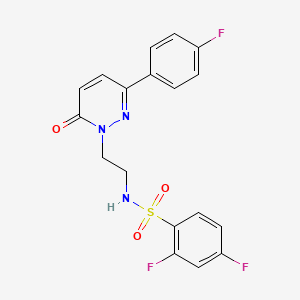

2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2,4-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-13-3-1-12(2-4-13)16-6-8-18(25)24(23-16)10-9-22-28(26,27)17-7-5-14(20)11-15(17)21/h1-8,11,22H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVORGCUMRMCADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diazotization-Cyclization Approach

The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl subunit is synthesized via diazotization of 4-fluoroaniline derivatives, followed by cyclocondensation.

- Diazotization :

- Cyclocondensation :

Key Parameters:

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Diazotization | -5–5 | 0.67 | - |

| Cyclocondensation | 60 | 2 | 68–72 |

Alternative Hydrazine-Based Cyclization

Pyridazinones are alternatively prepared via hydrazine-diketone cyclocondensation:

- Hydrazine Formation : 4-Fluorophenylacetic acid hydrazide is synthesized from ethyl 4-fluorophenylacetate and hydrazine hydrate.

- Cyclization : Reacting with 1,2-diketones (e.g., diacetyl) in ethanol under reflux yields the pyridazinone core (Yield: 65–70%).

Introduction of the Ethylamine Side Chain

N-Alkylation of Pyridazinone

The ethylamine linker is introduced via alkylation of the pyridazinone nitrogen:

Gabriel Synthesis (Adapted from):

- Protection : 3-(4-Fluorophenyl)pyridazin-6(1H)-one (1.0 mol) is reacted with 2-bromoethylphthalimide (1.2 mol) in DMF, using K₂CO₃ as base (80°C, 6 h).

- Deprotection : The phthalimide intermediate is treated with hydrazine hydrate in ethanol (reflux, 4 h) to yield 1-(2-aminoethyl)-3-(4-fluorophenyl)pyridazin-6(1H)-one (Yield: 58–63%).

Alternative Direct Alkylation :

Using 2-bromoethylamine hydrobromide in the presence of NaH (THF, 0°C to RT, 12 h) achieves comparable yields (55–60%) but requires stringent moisture control.

Sulfonamide Bond Formation

Reaction with 2,4-Difluorobenzenesulfonyl Chloride

The final step involves coupling the ethylamine intermediate with 2,4-difluorobenzenesulfonyl chloride:

Procedure (Adapted from):

- Reaction Conditions :

- 1-(2-Aminoethyl)-3-(4-fluorophenyl)pyridazin-6(1H)-one (1.0 eq) is dissolved in anhydrous DCM.

- Triethylamine (2.5 eq) is added, followed by dropwise addition of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) at 0°C.

- Stirring continues for 4 h at RT.

- Workup :

- The mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine.

- Purification via silica gel chromatography (EtOAc/hexane) yields the target compound (Yield: 75–82%).

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Reaction Time | 4 h |

| Yield | 75–82% |

Alternative Synthetic Routes

One-Pot Tandem Alkylation-Sulfonylation

A streamlined approach combines pyridazinone alkylation and sulfonylation in a single pot:

- Simultaneous Reactions :

- 3-(4-Fluorophenyl)pyridazin-6(1H)-one, 2-bromoethylamine hydrobromide, and 2,4-difluorobenzenesulfonyl chloride are reacted in DMF with K₂CO₃ (80°C, 8 h).

- Yield : 60–65%, with reduced purification steps but lower overall efficiency.

Industrial-Scale Considerations

Process Intensification

Large-scale production employs continuous flow reactors to enhance diazotization and sulfonylation efficiency:

Purification Strategies

- Recrystallization : Ethanol/water mixtures achieve >99% purity.

- Chromatography : Reserved for pharmaceutical-grade material, using preparative HPLC with C18 columns.

化学反应分析

Types of Reactions

2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyridazinone ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.

Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions

Fluorination: Selectfluor, NFSI

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Coupling: Palladium catalysts, copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the pyridazinone ring to produce different functional groups.

科学研究应用

2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Materials Science: Its unique electronic properties due to the presence of multiple fluorine atoms make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamide interactions.

作用机制

The mechanism of action of 2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The pyridazinone ring may interact with enzyme active sites, potentially inhibiting their activity.

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and selected analogs:

Research Findings and Implications

Metabolic Stability : Fluorine atoms at the 2,4-positions of the benzenesulfonamide moiety and the 4-fluorophenyl group on pyridazine enhance resistance to oxidative metabolism, a feature shared with fluorinated kinase inhibitors .

Structure-Activity Relationships (SAR): Replacement of pyridinone (in 10a) with pyridazine (target compound) reduces aromatic stacking interactions but improves stability . Ethyl linkers (target compound) vs.

Therapeutic Limitations: The absence of charged or polar groups (e.g., phosphate, amino) may limit the target compound’s solubility, necessitating formulation optimization .

生物活性

2,4-Difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2,4-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C18H18F3N3O2S |

| Molecular Weight | 373.41 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The presence of fluorine atoms in its structure enhances lipophilicity, which may facilitate better membrane permeability and target interaction.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Modulation : It can act as a modulator for specific receptors, potentially altering signaling pathways associated with disease progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study investigating pyridazine derivatives found that certain compounds demonstrated potent activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Pyridazinone derivatives have been reported to possess anti-inflammatory properties. For instance, a recent study highlighted the anti-inflammatory potential of pyridazinone derivatives in animal models, suggesting that modifications to the pyridazine ring can enhance their efficacy .

Research Findings

常见问题

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this sulfonamide derivative, and what reagents/conditions are critical for success?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonyl chloride intermediates reacting with amine-containing pyridazine derivatives. Key reagents include sodium hydroxide (base) and dimethylformamide (DMF) as a solvent to facilitate sulfonamide bond formation . Reaction temperature (e.g., 0–5°C for nucleophilic substitutions) and purification via column chromatography or recrystallization are critical for yield optimization (≥70%) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) verify structural identity. Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. How is the compound’s preliminary biological activity evaluated in academic settings?

- Methodological Answer : Initial screening involves in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ calculations. Enzyme inhibition studies (e.g., COX-2, 5-LOX) are conducted with fluorescence-based assays to determine potency (e.g., nM-range inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer : Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Catalyst screening : Triethylamine or NaHCO₃ improves reaction efficiency by neutralizing HCl byproducts .

- Statistical tools : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, time) for reproducibility .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Standardize assays : Use consistent cell lines (e.g., HT-29 for colorectal cancer) and control compounds .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes like carbonic anhydrase .

- Explore off-target effects : Proteome-wide profiling (e.g., kinase panels) identifies unintended interactions .

Q. What strategies are recommended for designing derivatives with improved selectivity for biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyridazine ring (e.g., introduce electron-withdrawing groups like -CF₃) to enhance enzyme binding affinity .

- Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with COX-2’s hydrophobic pocket .

- Pharmacophore modeling : Prioritize derivatives with optimal logP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。